Hexaaquacopper(II) bromate

Jahn-Teller effect crystallography coordination chemistry

Hexaaquacopper(II) bromate, [Cu(H₂O)₆](BrO₃)₂ (Mr = 427.44), is a crystalline coordination salt in which a central Cu²⁺ ion is octahedrally coordinated by six water molecules, charge-balanced by two non-coordinating bromate (BrO₃⁻) counterions. It crystallizes in the cubic space group Pa3 with unit-cell parameter a = 10.3240(6) Å, a calculated density Dx = 2.580 g cm⁻³, and four formula units per unit cell at 296 K.

Molecular Formula Br2CuO6
Molecular Weight 319.35 g/mol
CAS No. 14550-85-7
Cat. No. B078631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaaquacopper(II) bromate
CAS14550-85-7
Synonymshexaaquacopper(II) bromate
Molecular FormulaBr2CuO6
Molecular Weight319.35 g/mol
Structural Identifiers
SMILES[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2]
InChIInChI=1S/2BrHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
InChIKeyNSGLMHRMZITSKO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaaquacopper(II) Bromate (CAS 14550-85-7): Baseline Identity for Scientific Procurement


Hexaaquacopper(II) bromate, [Cu(H₂O)₆](BrO₃)₂ (Mr = 427.44), is a crystalline coordination salt in which a central Cu²⁺ ion is octahedrally coordinated by six water molecules, charge-balanced by two non-coordinating bromate (BrO₃⁻) counterions . It crystallizes in the cubic space group Pa3 with unit-cell parameter a = 10.3240(6) Å, a calculated density Dx = 2.580 g cm⁻³, and four formula units per unit cell at 296 K . The compound is synthesized via metathesis of copper(II) sulfate with barium bromate in aqueous solution followed by controlled crystallization . Its defining structural feature is a virtually regular octahedral [Cu(H₂O)₆]²⁺ core—an extreme rarity among d⁹ Cu(II) systems—placing it at the center of decades of investigation into dynamic Jahn-Teller phenomena and hydrogen-bonded lattice architectures .

Why Generic Hexaaquacopper(II) Salts Cannot Substitute for Hexaaquacopper(II) Bromate in Critical Research Applications


Hexaaquacopper(II) bromate cannot be interchanged with other hexaaquacopper(II) salts (e.g., nitrate, sulfate, perchlorate, or hexafluorosilicate) because the bromate anion participates in a unique, structurally determinative hydrogen-bonding network that suppresses the static Jahn-Teller distortion otherwise ubiquitous in d⁹ Cu(II) systems . Unlike [Cu(H₂O)₆](NO₃)₂, which exhibits weakly expressed or absent Jahn-Teller distortion only under limited hydrogen-bonding constraints , or [Cu(H₂O)₆]SiF₆, which displays distinct tetragonal elongation in EXAFS , the bromate salt is one of only six rigorously documented examples where all six Cu–O bonds are crystallographically equivalent within experimental error . Moreover, the bromate ion's rigid-body behavior contrasts sharply with that of the Cu–O core—a phenomenon that is inverted in its isomorphous cobalt analog —making the compound a non-substitutable reference standard for dynamic Jahn-Teller research and for vibrational spectroscopic investigations where BrO₃⁻ serves as a probe of local hydrogen-bonding topology . Procurement of a generic hexaaquacopper(II) salt in place of the bromate therefore risks invalidating the specific crystallographic, spectroscopic, and thermal-phase-transition signatures upon which entire experimental designs rely.

Quantitative Differentiation Evidence for Hexaaquacopper(II) Bromate Against Closest Analogs


Crystallographically Regular Octahedral Geometry: Hexaaquacopper(II) Bromate as a Rare Jahn-Teller Exception

Single-crystal X-ray diffraction at 296 K reveals that all six Cu–O bond distances in [Cu(H₂O)₆](BrO₃)₂ are equivalent at 2.079(4) Å, with nominal 90° angles measuring 89.95(15)° and 90.05(15)°—a virtually regular octahedron . This places the compound as only the sixth strict crystallographic example of a Cu(II) static structure inconsistent with the Jahn-Teller theorem, in stark contrast to the vast majority of hexaaquacopper(II) salts that display either '(2+2+2)' or tetragonally elongated '(4+2)' coordination ,. For direct comparison, ammonium hexaaquacopper(II) sulfate (Tutton's salt) exhibits orthorhombically distorted tetragonal elongation with Cu–O distances of 1.975(1), 2.007(1), and 2.281(1) Å , representing a 13.4% axial elongation. Hexaaquacopper(II) dinitrate shows a narrower but still distinct Cu–O spread of 2.014(2)–2.084(2) Å .

Jahn-Teller effect crystallography coordination chemistry single-crystal X-ray diffraction

Dynamic Jahn-Teller Correlation Time: Concentration-Dependent ESR Evidence for Hexaaquacopper(II) Bromate

ESR line-width and spin-lattice relaxation time measurements on pure and Zn-diluted Cu(BrO₃)₂·6H₂O yield a Jahn-Teller distortion frequency following (1/τ) = aT + bT⁵. Critically, the correlation time τ is approximately 100 times longer for pure copper bromate than for very diluted salts, indicating that Cu²⁺–Cu²⁺ interactions in the concentrated lattice dramatically slow the dynamic Jahn-Teller interconversion rate . This stands in qualitative contrast to many other Cu(II) systems where dilution effects on τ are far less pronounced. In Zn(BrO₃)₂·6H₂O doped with Cu²⁺, the EPR spectrum at 4.2 K reveals a strain-stabilized vibronic doublet with tetragonal symmetry and a tunneling splitting 3Γ < 0.2 cm⁻¹ , confirming that the host lattice—identical except for the diamagnetic metal center—imposes fundamentally different Jahn-Teller dynamics.

electron spin resonance dynamic Jahn-Teller effect spin-lattice relaxation copper(II) spectroscopy

Raman Spectroscopic Fingerprint and Multi-Stage Thermal Phase Behavior Distinct from Aluminum Bromate

Temperature-dependent Raman spectra of single-crystal [Cu(H₂O)₆](BrO₃)₂ (77–523 K) reveal three distinct thermal events: (i) a small structural rearrangement of the BrO₃⁻ ion at 391 K, (ii) a phase transition at 447 K driven by BrO₃⁻ reorientation, and (iii) loss of one water molecule at 485 K preceded by reorganization of the hydrogen-bond network . In contrast, the aluminum analog [Al(H₂O)₆](BrO₃)₃·3H₂O shows three inequivalent bromate groups with the ν₄ degeneracy lifting confirming C₃ᵥ → C₁ symmetry lowering—a fundamentally different local environment . The BrO₃⁻ ν₁ mode in the copper compound appears at an anomalously low 771 cm⁻¹ (compared to ~790–810 cm⁻¹ for unperturbed bromate), attributed to strong hydrogen attachment to the bromate oxygen atoms , providing a direct spectroscopic probe of the hydrogen-bond strength unique to this lattice.

Raman spectroscopy FTIR spectroscopy thermal phase transitions hydrogen bonding

Contrasting Rigid-Body Behavior Across the Isomorphous Hexaaqua Transition-Metal Bromate Series

Rigid-body analysis of the three isomorphous cubic Pa3 hexaaquatransition-metal bromates reveals a striking behavioral inversion. In hexaaquacopper(II) bromate, the BrO₃⁻ ion manifests rigid-body behavior (Br–O distance corrected from 1.649(3) to 1.663 Å), whereas the [Cu(H₂O)₆]²⁺ complex does not—consistent with a dynamic Jahn-Teller effect . In hexaaquacobalt(II) bromate, the pattern is exactly inverted: the [Co(H₂O)₆]²⁺ complex behaves as a rigid body (Co–O corrected from 2.095(2) to 2.099 Å) while the bromate ion does not . Hexaaquanickel(II) bromate exhibits yet a third pattern, with both the [Ni(H₂O)₆]²⁺ complex (Ni–O = 2.061(2) Å, nearly regular octahedral) and the bromate ion (Br–O = 1.655(2) Å) displaying rigid-body behavior . This non-monotonic trend along the 3d series is unique to the bromate anion environment.

rigid-body analysis isomorphous series transition-metal bromates crystal structure refinement

EXAFS-Derived Hidden Tetragonal Distortion: Bromate vs. Hexafluorosilicate Quantified

Although single-crystal XRD reports a regular octahedron for [Cu(H₂O)₆](BrO₃)₂, EXAFS spectroscopy—sensitive to the instantaneous local structure—resolves the underlying Jahn-Teller elongation time-averaged in the diffraction experiment. For the bromate salt, Cu–O equatorial and axial distances of 1.96(1) and 2.32(2) Å are obtained, corresponding to a 3.6% equatorial compression and 18.4% axial elongation relative to the crystallographic mean . For the closely related [Cu(OH₂)₆]SiF₆, EXAFS yields Cu–Oeq = 1.95(1) Å and Cu–Oax = 2.27(3) Å—a smaller axial elongation of 16.4% . The larger axial distortion in the bromate salt implies that the BrO₃⁻ lattice, despite its hydrogen-bonding network that yields a time-averaged regular structure, actually imposes a stronger instantaneous tetragonal field on the Cu²⁺ ion than does the SiF₆²⁻ lattice.

EXAFS spectroscopy copper coordination Jahn-Teller distortion solution vs. solid-state structure

Density Differentiation Within the Isomorphous Bromate Series: A Practical Crystallographic Identifier for Quality Control

The calculated density of hexaaquacopper(II) bromate, Dx = 2.580 g cm⁻³ (Z = 4, V = 1100.38(4) ų, Mr = 427.44), is higher than both its nickel analog [Ni(H₂O)₆](BrO₃)₂ (Dx = 2.57 g cm⁻³, Mr = 422.60, V = 1092.3(2) ų) and its cobalt analog [Co(H₂O)₆](BrO₃)₂ (Dx = 2.53 g cm⁻³, Mr = 422.83, V = 1108.88(8) ų) , despite the copper compound having the second-smallest unit-cell volume and the second-highest formula weight. The density trend across the series (Co: 2.53, Ni: 2.57, Cu: 2.580 g cm⁻³) is non-monotonic with respect to atomic number, reflecting the interplay between metal-ion radius, Jahn-Teller dynamics, and hydrogen-bond network geometry unique to each metal center ,,. This density, combined with the distinctive unit-cell parameter a = 10.3240(6) Å, provides a simple, non-spectroscopic identifier for batch verification by powder XRD or pycnometry.

density measurement isomorphous series quality control hexaaqua transition-metal bromates

Verified Research and Application Scenarios for Hexaaquacopper(II) Bromate Procurement


Model Compound for Dynamic Jahn-Teller Effect Studies by Multi-Technique Correlation

Researchers employing combined XRD, EXAFS, and ESR to disentangle static vs. dynamic Jahn-Teller contributions in Cu(II) systems require a material whose time-averaged structure is regular octahedral (all Cu–O bonds 2.079(4) Å ) yet whose instantaneous EXAFS-derived structure reveals a large tetragonal elongation (Cu–Oax − Cu–Oeq = 0.36 Å) . Hexaaquacopper(II) bromate is uniquely suited for this purpose because the ~100-fold concentration dependence of its Jahn-Teller correlation time τ allows experimental tuning of the dynamic-to-static crossover through Zn-dilution, while the bromate ion's rigid-body behavior provides a stable internal crystallographic reference frame. No other hexaaquacopper(II) salt simultaneously offers this combination of time-averaged regularity, quantifiable instantaneous distortion, and tunable dynamics.

Hydrogen-Bond Network Reference Standard in Temperature-Dependent Vibrational Spectroscopy

The anomalously low BrO₃⁻ ν₁ mode at 771 cm⁻¹ and the three-stage thermal sequence (BrO₃⁻ rearrangement at 391 K, phase transition at 447 K, dehydration at 485 K) make this compound a benchmark for temperature-dependent Raman and FTIR studies of hydrogen-bond dynamics in ionic hexaaqua lattices. Unlike the aluminum analog [Al(H₂O)₆](BrO₃)₃·3H₂O, which features three inequivalent bromate sites that complicate spectral interpretation , the copper salt contains a single crystallographically unique bromate ion, yielding a simpler and more tractable vibrational spectrum. Procurement for this application is justified when the experimental design requires an ordered, single-site bromate environment with well-characterized hydrogen-bond-driven phase transitions.

Precursor for Nitrogen-Rich Copper(II) Bromate Energetic Coordination Compounds

Copper(II) bromate hexahydrate has been demonstrated as an accessible precursor—obtained via straightforward metathesis of copper(II) sulfate with barium bromate—for the synthesis of nitrogen-rich energetic coordination compounds (ECCs) that serve as lead-free primary explosives . The BrO₃⁻ anion provides both oxidizing power and a counterion amenable to ligand exchange with nitrogen-rich heterocycles, while the Cu²⁺ center offers a d⁹ electronic configuration conducive to forming complexes with tunable impact and friction sensitivities assessed by BAM standard techniques . When procuring for this application, verification of phase purity by powder XRD against the known cubic Pa3 lattice parameters (a = 10.3240 Å) is essential, as the presence of other hydrated phases or metal contaminants would alter the stoichiometry of subsequent complexation reactions.

Isomorphous Series Reference Member for Systematic Solid-State Rigid-Body Analysis

The contrasting rigid-body behavior across the three isomorphous bromates—only the copper member shows a non-rigid cation complex with a rigid anion, while the cobalt member shows the inverse and the nickel member shows both as rigid ,,—establishes [Cu(H₂O)₆](BrO₃)₂ as the essential d⁹ end-member for systematic TLS (translation-libration-screw) rigid-body studies. Research groups investigating how metal-ion electronic configuration modulates lattice dynamics in isostructural series require all three compounds; the copper bromate is irreplaceable because no other anion (chlorate, perchlorate, sulfate) yields an isomorphous series spanning Co, Ni, and Cu with the same counterion, enabling clean separation of metal-dependent from anion-dependent effects.

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